Halofuginone - 868851-54-1

Halofuginone

Catalog Number: EVT-7972308
CAS Number: 868851-54-1
Molecular Formula: C16H17BrClN3O3
Molecular Weight: 414.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Halofuginone is a low molecular weight quinazolinone alkaloid, and a potent inhibitor of collagen alpha1(I) and matrix metalloproteinase 2 (MMP-2) gene expression. Halofuginone also effectively suppresses tumor progression and metastasis in mice. Collgard Biopharmaceuticals is developing halofuginone for the treatment of scleroderma and received orphan drug designation from the U.S. Food and Drug Administration in March, 2000.
Halofuginone is a natural product found in Hydrangea febrifuga with data available.
Halofuginone is an orally-active quinazolinone alkaloid with potential antineoplastic activity. Halofuginone interferes with the signaling pathway of transforming growth factor beta (TGF beta) and inhibits expression of matrix metalloproteinase 2, thereby inhibiting collagen type I synthesis and inducing extracellular matrix degradation, resulting in inhibition of angiogenesis, tumor growth, or metastasis.
Classification

Halofuginone is classified as a quinazolinone and is specifically known as 6-bromo-7-chloro-3-(3-chloroacetonyl)-4(3H)-quinazolinone. It is often referred to in the context of its hydrobromide salt form, halofuginone hydrobromide, which is the active pharmaceutical ingredient used in various formulations.

Synthesis Analysis

The synthesis of halofuginone has been extensively studied, with several methods reported in the literature. One notable approach involves a four-step reaction sequence starting from 7-bromo-6-chloro-3-(3-chloroacetonyl)quinazolin-4(3H)-one. This method emphasizes efficiency and scalability, achieving high yields without the need for chromatographic purification .

Key Steps in Synthesis

  1. Formation of Intermediates: The synthesis typically begins with the preparation of key intermediates, including substituted 4(3H)-quinazolinones and piperidine derivatives.
  2. Reactions Involved: The synthetic route may involve reactions such as bromination, acylation, and cyclization under optimized conditions to yield halofuginone. For instance, one method utilized 3-acetonyl-6-chloro-7-bromoquinazolin-4(3H)-one as a precursor .
  3. Final Product Isolation: The final product is often isolated by crystallization from suitable solvents, taking advantage of differences in solubility of isomers .
Molecular Structure Analysis

Halofuginone possesses a complex molecular structure characterized by a quinazolinone core with several substituents that influence its biological activity.

Structural Features

  • Molecular Formula: C₁₁H₈BrClN₂O
  • Molecular Weight: Approximately 305.55 g/mol
  • Key Functional Groups: The structure includes a bromine atom, a chlorine atom, and an acetonyl side chain which are crucial for its pharmacological properties.

Stereochemistry

Halofuginone exists in different stereoisomeric forms, notably the trans and cis configurations. The trans-isomer is often highlighted for its enhanced biological activity against various pathogens .

Chemical Reactions Analysis

Halofuginone participates in several chemical reactions that underline its utility in medicinal chemistry.

Notable Reactions

  1. Inhibition of Collagen Synthesis: Halofuginone acts as an inhibitor of collagen type I synthesis, which has implications for fibrosis and other collagen-related disorders .
  2. Antiparasitic Activity: The compound demonstrates significant activity against Cryptosporidium parvum, showcasing its potential as an anti-protozoal agent .
Mechanism of Action

The mechanism of action of halofuginone involves the inhibition of specific signaling pathways that regulate collagen synthesis.

Detailed Mechanism

  1. Targeting TGF-beta Signaling: Halofuginone inhibits the transforming growth factor-beta (TGF-beta) signaling pathway, which is crucial for collagen production.
  2. Effect on Fibroblasts: By inhibiting this pathway, halofuginone reduces fibroblast proliferation and collagen deposition, making it a candidate for treating fibrotic diseases.
Physical and Chemical Properties Analysis

Halofuginone exhibits distinct physical and chemical properties that are relevant for its application in pharmaceuticals.

Applications

Halofuginone has diverse applications in both veterinary and human medicine.

Scientific Applications

  1. Veterinary Medicine: Primarily used as an anti-coccidial agent in poultry to prevent coccidiosis.
  2. Potential Therapeutics: Investigated for use in treating fibrotic diseases due to its ability to inhibit collagen synthesis.
  3. Research Tool: Employed in studies exploring the role of collagen in various biological processes and diseases.

Halofuginone's unique properties and mechanisms make it a valuable compound within pharmacology and medicinal chemistry, with ongoing research aimed at expanding its therapeutic applications.

Historical Development and Natural Origins of Halofuginone

Ethnopharmacological Roots in Traditional Chinese Medicine

Halofuginone’s origins trace back over 2,000 years to Dichroa febrifuga (Chang Shan), a plant integral to Traditional Chinese Medicine (TCM). Indigenous to Tibet and Nepal, this hydrangea-family species was historically decocted into root or leaf preparations ("Chang Shan" or "Shuu Chi") for treating malarial fevers and gastrointestinal ailments [3] [4]. By the 1940s, systematic screening of >600 plant extracts confirmed D. febrifuga as one of the most potent antimalarial botanicals, with in vivo efficacy against Plasmodium gallinaceum in chicks and human P. vivax infections [1] [4]. TCM practitioners conceptualized its action as restoring "Yin-Yang" equilibrium disrupted by pathogenic heat and dampness—a framework now partially explained by halofuginone’s modulation of inflammatory and stress-response pathways [8]. This ethnopharmacological knowledge provided the foundational impetus for modern chemical investigations.

Table 1: Key Compounds in Halofuginone’s Lineage

CompoundPlant SourceRole in Halofuginone Development
Dichroa febrifuga extractDichroa febrifuga Lour.Traditional antimalarial preparation (Chang Shan/Shuu Chi)
FebrifugineD. febrifuga leaves/rootsIsolated active alkaloid; direct precursor
IsofebrifugineD. febrifuga leaves/rootsStereoisomer with reduced bioactivity
HalofuginoneSynthetic derivativeBromo-chloro analog with enhanced stability

Isolation and Structural Evolution from Febrifugine

The active principle, febrifugine (C₁₆H₁₉N₃O₃), was first isolated in 1946–1948 by Koepfli and colleagues, who identified its quinazolinone-piperidine core and exceptional antimalarial potency (>100× quinine against P. lophurae) [1] [6]. Structural characterization proved challenging due to:

  • Epimerization: Febrifugine (open-chain ketone) reversibly converts to isofebrifugine (hemiketal) via retro-Michael/Michael addition, complicating purification [6].
  • Stereochemical ambiguity: Early syntheses by Baker (1952) misassigned the 2,3-piperidine stereochemistry as cis, later corrected to trans-(2R,3S) by Kobayashi (1999) through asymmetric synthesis [5] [6].Febrifugine’s clinical limitations—dose-limiting hepatotoxicity and emesis—prompted structural optimization. Halofuginone emerged from this effort, incorporating halogen atoms at the quinazolinone C6/C7 positions (7-bromo-6-chloro modification) to block metabolic oxidation while retaining the critical 3-hydroxypiperidine pharmacophore [3] [5].

Early Synthetic Pathways and Commercialization in Veterinary Medicine

Initial syntheses focused on febrifugine’s racemic production. Baker’s landmark 1952 route featured:

  • Lactonization of N-benzyloxycarbonyl-cis-4-hydroxy-L-proline to a δ-lactone intermediate.
  • Quinazolinone coupling and deprotection, yielding racemic febrifugine [6].Halofuginone’s synthesis (Waletzky et al., 1967) adapted this approach by:
  • Halogen integration: Electrophilic bromination/chlorination pre- or post-conjugation.
  • Piperidine preservation: Retaining the 3-hydroxy group essential for binding prolyl-tRNA synthetase [3] [5].By the 1980s, halofuginone hydrobromide (commercialized as Stenorol) became an FDA-approved coccidiostat in poultry, effective against Eimeria spp. via inhibition of sporozoite invasion and schizont development [1] [7]. Its broad-spectrum antiprotozoal activity later extended to Cryptosporidium parvum in calves, reducing diarrheal burden and mortality by 45–68% in meta-analyses when administered prophylactically [7].

Table 2: Key Milestones in Halofuginone Development

YearScientist/EntityContributionSignificance
1946–1948Koepfli et al.Isolation of febrifugine from D. febrifugaIdentified core antimalarial alkaloid
1952Baker et al.First racemic synthesis of febrifugineEnabled analog production despite stereochemical errors
1967Waletzky et al.Synthesis of halofuginoneCreated stable, bioavailable derivative
1980sFDAApproval as veterinary coccidiostat (poultry)First commercial application
1999Kobayashi et al.Correct stereochemical assignment (2R,3S)Resolved decades-long structural ambiguity

Molecular Evolution Insight: The structural refinement from febrifugine to halofuginone exemplifies targeted drug optimization. Halogen atoms shield metabolic sites (yellow), while the piperidine hydroxy group (blue) maintains target engagement.

Quinazolinone        Ketone linker         Piperidine  ┌─────────────┐      ┌──────┐          ┌───────┐  │   Halogen   │      │      │          │  OH   │  │  (Cl, Br)   │──────▶ C=O  │───...───▶│   │   │  └─────────────┘      └──────┘          └───────┘  Block oxidation      Labile to          Essential for  hotspots         epimerization        bioactivity  

Halofuginone’s trajectory—from ancient febrifuge to modern therapeutic candidate—highlights how traditional knowledge, coupled with iterative chemical innovation, can yield biologically active agents with multifaceted applications beyond their original indications.

Properties

CAS Number

868851-54-1

Product Name

Halofuginone

IUPAC Name

7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one

Molecular Formula

C16H17BrClN3O3

Molecular Weight

414.7 g/mol

InChI

InChI=1S/C16H17BrClN3O3/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14/h5-6,8,14-15,19,23H,1-4,7H2/t14-,15+/m1/s1

InChI Key

LVASCWIMLIKXLA-CABCVRRESA-N

SMILES

C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O

Canonical SMILES

C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O

Isomeric SMILES

C1C[C@@H]([C@H](NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.